molecular formula C17H9Cl5N2OS2 B2624378 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide CAS No. 338957-96-3

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide

Cat. No.: B2624378
CAS No.: 338957-96-3
M. Wt: 498.64
InChI Key: YMUGVVGMWNCEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituents. The base structure is an acetamide derivative, where the nitrogen atom of the amide group is bonded to a 1,3-thiazol-2-yl ring. This thiazole ring is further substituted at the 4-position with a 2,4-dichlorophenyl group. The acetyl moiety of the acetamide is modified with a sulfanyl group (-S-) linked to a 2,4,5-trichlorophenyl ring.

The molecular formula is C₁₇H₉Cl₅N₂OS₂ , with a molecular weight of 498.7 g/mol . Key structural identifiers include:

Property Value
IUPAC Name N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenyl)sulfanylacetamide
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CSC3=CC(=C(C=C3Cl)Cl)Cl
InChIKey YMUGVVGMWNCEGE-UHFFFAOYSA-N

The thiazole ring adopts a planar conformation, while the dichlorophenyl and trichlorophenyl groups introduce steric bulk and electronic effects. X-ray crystallography of analogous thiazole-acetamides reveals that aryl substituents often exhibit dihedral angles of ~60° relative to the thiazole plane, influencing molecular packing and intermolecular interactions.

Historical Context of Thiazole-Based Acetamide Derivatives in Organic Chemistry

Thiazole-acetamide derivatives have been studied extensively since the mid-20th century, particularly for their structural resemblance to penicillin’s thiazolidine-lactam core. Early work by Mijin et al. demonstrated that N-substituted 2-arylacetamides mimic the lateral chain of benzylpenicillin, enabling interactions with bacterial enzymes. This discovery spurred interest in thiazole-acetamides as antimicrobial agents.

In the 21st century, research shifted toward neurological applications. For instance, Sun et al. synthesized thiazole-acetamides with acetylcholinesterase (AChE) inhibitory activity, highlighting their potential in Alzheimer’s disease management. Compound 6d from their series exhibited an IC₅₀ of 3.14 μM against AChE, underscoring the pharmacophoric importance of the thiazole-acetamide scaffold. Concurrently, Wu et al. explored thiazole-acetamides as ligands in coordination chemistry, leveraging the amide group’s ability to bind metal ions.

Recent advancements include the incorporation of polychlorinated aryl groups to enhance bioactivity. For example, Butcher et al. reported dichlorophenyl-substituted thiazole-acetamides with improved thermal stability and crystallinity. These developments contextualize the design of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide as a modern iteration of a historically significant scaffold.

Significance of Polychlorinated Aryl Substituents in Bioactive Molecules

Polychlorinated aryl groups are hallmarks of bioactive molecules due to their electronic and steric properties. Chlorine atoms increase lipophilicity, enhancing membrane permeability and target binding through hydrophobic interactions. In This compound , the 2,4-dichlorophenyl and 2,4,5-trichlorophenyl groups likely contribute to:

  • Electron-withdrawing effects : Chlorine’s -I effect polarizes adjacent bonds, stabilizing charge-transfer interactions with biological targets.
  • Steric hindrance : Ortho-chlorine atoms restrict rotational freedom, preorganizing the molecule for receptor binding.

Comparative studies of chlorinated vs. non-chlorinated analogs demonstrate marked differences in activity. For instance, a dichlorophenyl-substituted thiazole-acetamide exhibited 10-fold greater AChE inhibition than its non-chlorinated counterpart. Similarly, trichlorophenyl groups in sulfanylacetamide derivatives improved metabolic stability by resisting oxidative degradation. These findings align with broader trends in medicinal chemistry, where polychlorinated aromatics are leveraged in antifungal, anticancer, and antiviral agents.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl5N2OS2/c18-8-1-2-9(10(19)3-8)14-6-27-17(23-14)24-16(25)7-26-15-5-12(21)11(20)4-13(15)22/h1-6H,7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUGVVGMWNCEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CSC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl5N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable α-haloketone.

    Attachment of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via nucleophilic substitution reactions. For instance, 2,4-dichlorophenyl and 2,4,5-trichlorophenyl groups can be attached to the thiazole ring through reactions with appropriate chlorinated benzene derivatives.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate thiazole compound with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the chlorinated phenyl groups, potentially leading to dechlorinated products.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated positions on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies exploring the inhibition of specific enzymes or receptors, making it valuable in drug discovery.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorinated phenyl groups allow the compound to bind effectively to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

  • Structural Features : A simpler derivative lacking the sulfanyl-acetamide side chain but retaining the 2,4-dichlorophenyl-thiazole motif.
  • Relevance : Serves as a foundational scaffold for more complex derivatives like the target compound .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Features : Dichlorophenyl acetamide fused to a pyrazolone ring.
  • Activity : Structural analogs of this class exhibit penicillin-like coordination properties and are explored as ligands in medicinal chemistry .

Sulfanyl-Linked Thiazole Derivatives

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

  • Structural Features : Shares the thiazole-sulfanyl-acetamide backbone but replaces the 2,4,5-trichlorophenyl group with a dimethoxyphenyl moiety.

2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

  • Structural Features : Triazole-thiazole hybrid with a 2,4-dichlorophenyl group.
  • Key Differences : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Activity : Triazole-containing analogs are frequently explored for antimicrobial and anti-inflammatory applications .

Antimicrobial and Biofilm-Inhibiting Analogues

Acylthioureas with 2,4,5-Trichlorophenyl Substituents

  • Structural Features : Benzamide derivatives with 2,4,5-trichlorophenyl-thiourea moieties.
  • Key Differences : Thiourea groups (N–H) vs. sulfanyl-acetamide (S–C) alter polarity and redox activity.
  • Activity: Demonstrated potent antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, with halogenation (Cl, Br, I) correlating with efficacy .

Coumarin-Linked Thiazole Acetamides

  • Structural Features : Thiazole-acetamide fused to a coumarin ring (e.g., compound 13 in ).
  • Key Differences: Coumarin provides a planar aromatic system for π-stacking, contrasting with the non-fused trichlorophenyl group in the target compound.

Comparative Analysis Table

Compound Name Structural Features Key Bioactivity/Properties References
Target Compound Thiazole, 2,4-dichlorophenyl, 2,4,5-trichlorophenyl-sulfanyl Hypothesized antimicrobial/anticonvulsant (structural analogy)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Thiazole, 2,4-dichlorophenyl Structural scaffold for complex derivatives
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone Coordination chemistry, penicillin-like ligands
Acylthioureas with 2,4,5-trichlorophenyl Benzamide, thiourea, halogenated phenyl Antibiofilm (IC50: 8–32 µg/mL)
2-{[5-(2,4-dichlorophenyl)-4-ethyl-triazol-3-yl]sulfanyl}-N-(thiazol-2-yl)acetamide Triazole-thiazole hybrid, ethyl group Antimicrobial (theoretical)

Key Findings and Implications

  • Halogenation Impact: The target compound’s 2,4-dichlorophenyl and 2,4,5-trichlorophenyl groups likely enhance lipophilicity and membrane penetration compared to non-halogenated or mono-halogenated analogs .
  • Sulfanyl vs. Thiourea : The sulfanyl linker in the target compound may confer greater metabolic stability than thiourea-based analogs, which are prone to oxidation .
  • Structural Versatility : Derivatives with triazole or pyrazolone rings exhibit broader bioactivity profiles (e.g., enzyme inhibition, antimicrobial action), suggesting avenues for modifying the target compound .

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and multiple chlorinated phenyl groups. The molecular formula is C17H14Cl5N2OSC_{17}H_{14}Cl_5N_2OS, with a molar mass of 408.7 g/mol. The structure is characterized by:

  • Thiazole moiety : Provides a core structure for biological activity.
  • Chlorinated phenyl groups : Enhance lipophilicity and biological interactions.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol derivatives and α-haloketones.
  • Attachment of Chlorinated Phenyl Groups : Introduced via nucleophilic substitution reactions.
  • Final Assembly : The acetamide linkage is formed by reacting the thiazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range for several cancer cell lines, indicating potent activity .
  • Mechanism of Action : The thiazole ring facilitates binding to specific molecular targets involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes critical in metabolic pathways. This inhibition can disrupt biological processes essential for pathogen survival and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating superior activity compared to standard antibiotics.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines showed that the compound induced apoptosis effectively.
    Cell LineIC50 (µg/mL)
    A549 (Lung)1.98
    MCF-7 (Breast)1.61

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Binding Affinity : The chlorinated phenyl groups enhance binding affinity to enzymes and receptors involved in cell signaling.
  • Disruption of Cellular Pathways : By inhibiting key enzymes, the compound can disrupt metabolic pathways crucial for microbial growth and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclocondensation of 2,4-dichlorophenyl-substituted thiourea with α-bromoacetophenone derivatives under reflux in ethanol .
  • Sulfanyl-acetamide linkage : Coupling the thiazole intermediate with 2,4,5-trichlorothiophenol via nucleophilic substitution, using bases like triethylamine in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are critical for isolating high-purity product .

Q. How is structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity, with distinct peaks for thiazole protons (~δ 7.5–8.5 ppm) and sulfanyl groups .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What are the primary biological targets or activities reported for this compound?

  • Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity, with MIC values <10 µg/mL .
  • Anticancer potential : Inhibits kinase enzymes (e.g., EGFR) in vitro, with IC50_{50} values in the nanomolar range .
  • Mechanistic insights : The sulfanyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require strict moisture control .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution steps .
  • Reaction monitoring : Real-time FTIR tracks thiourea cyclization to thiazole, minimizing side-product formation .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50} values)?

  • Assay standardization : Use uniform cell lines (e.g., MCF-7 for cancer studies) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation in certain media, explaining discrepancies in potency .
  • Structural analogs : Compare activity of derivatives lacking the 2,4,5-trichlorophenyl group to isolate contributions of specific substituents .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Key modifications :
  • Thiazole ring : Substitution at position 4 with electron-withdrawing groups (e.g., -NO2_2) enhances kinase inhibition .
  • Sulfanyl linker : Replacing sulfur with selenium improves redox-mediated cytotoxicity but reduces solubility .
    • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to EGFR, prioritizing synthesis of derivatives with optimized steric fit .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions, followed by HPLC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (>200°C decomposition) for storage recommendations .

Q. How can crystallographic data resolve conformational ambiguities in the molecule?

  • Multi-temperature XRD : Analyze torsion angles (e.g., between thiazole and trichlorophenyl rings) at 100K vs. 298K to assess flexibility .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯Cl contacts) influencing packing and polymorphism .

Methodological Notes

  • Key references : PubChem, crystallographic studies , and pharmacological assays form the evidence base.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.